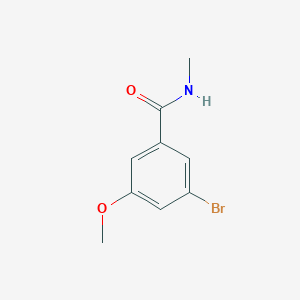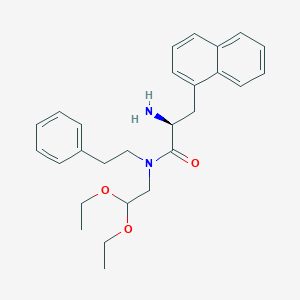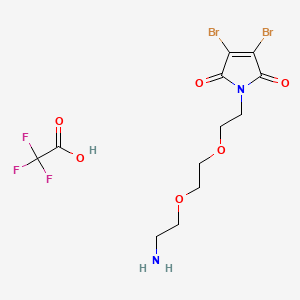
(2,5-dioxopyrrolidin-1-yl) 2,2-difluoropropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,5-dioxopyrrolidin-1-yl) 2,2-difluoropropanoate is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a difluorinated propionic acid moiety linked to a pyrrolidinone ester, making it a versatile intermediate in organic synthesis and a valuable tool in biochemical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-dioxopyrrolidin-1-yl) 2,2-difluoropropanoate typically involves the reaction of 2,2-difluoropropionic acid with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). The reaction is carried out under mild conditions, usually at room temperature, to form the ester bond .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and reduce the risk of side reactions.
Analyse Des Réactions Chimiques
Types of Reactions
(2,5-dioxopyrrolidin-1-yl) 2,2-difluoropropanoate undergoes various chemical reactions, including:
Substitution Reactions: The ester group can be substituted by nucleophiles such as amines, leading to the formation of amide bonds.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 2,2-difluoropropionic acid and N-hydroxysuccinimide.
Reduction: The compound can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Substitution: Typically involves nucleophiles like primary or secondary amines in the presence of a base such as triethylamine.
Hydrolysis: Can be performed using aqueous acid (e.g., HCl) or base (e.g., NaOH) solutions.
Reduction: Often carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Major Products Formed
Amides: Formed through substitution reactions with amines.
2,2-Difluoropropionic Acid: Produced via hydrolysis.
Alcohols: Resulting from reduction reactions.
Applications De Recherche Scientifique
(2,5-dioxopyrrolidin-1-yl) 2,2-difluoropropanoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Employed in the modification of biomolecules, such as proteins and peptides, through the formation of stable amide bonds.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and other therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism by which (2,5-dioxopyrrolidin-1-yl) 2,2-difluoropropanoate exerts its effects is primarily through the formation of covalent bonds with target molecules. The ester group reacts with nucleophiles, such as amines or thiols, to form stable amide or thioester bonds. This reactivity makes it a valuable tool for bioconjugation and the modification of biomolecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2-Difluoropropionic Acid: Shares the difluorinated propionic acid moiety but lacks the pyrrolidinone ester group.
N-Hydroxysuccinimide Esters: Similar in reactivity due to the presence of the NHS ester group, commonly used in bioconjugation.
Diroximel Fumarate: Contains a similar pyrrolidinone ester structure but is used primarily in pharmaceutical applications.
Uniqueness
(2,5-dioxopyrrolidin-1-yl) 2,2-difluoropropanoate is unique due to its combination of a difluorinated propionic acid and a pyrrolidinone ester, which imparts distinct reactivity and stability. This makes it particularly useful in applications requiring the formation of stable covalent bonds under mild conditions.
Propriétés
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2,2-difluoropropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F2NO4/c1-7(8,9)6(13)14-10-4(11)2-3-5(10)12/h2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSMQLNVGTQPXKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)ON1C(=O)CCC1=O)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1S,4R)-3-(pyridin-3-ylcarbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B8121401.png)






![6-Bromo-2-((3,3-difluorocyclobutyl)methoxy)benzo[d]thiazole](/img/structure/B8121445.png)




